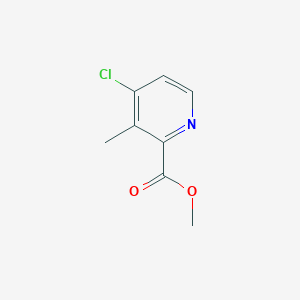

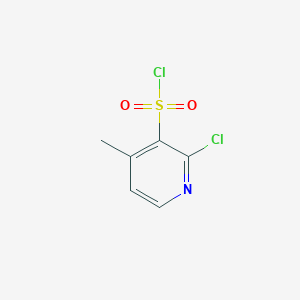

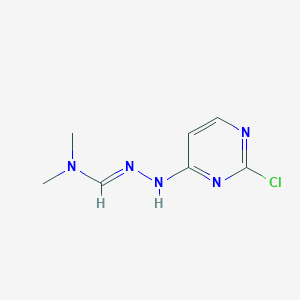

N'-(2-chloropyrimidin-4-yl)-N,N-dimethylhydrazonoformamide

Vue d'ensemble

Description

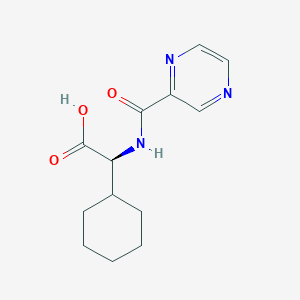

“N’-(2-chloropyrimidin-4-yl)-N,N-dimethylhydrazonoformamide” seems to be a complex organic compound. It likely contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms .

Synthesis Analysis

While specific synthesis methods for “N’-(2-chloropyrimidin-4-yl)-N,N-dimethylhydrazonoformamide” were not found, related compounds such as N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine have been synthesized . The synthesis of such compounds often involves reactions with 2,4-dichloropyrimidine .

Applications De Recherche Scientifique

Scientific Field Medicinal Chemistry

Chloropyrimidine rings are found in various biologically active compounds . They are broadly applied in therapeutic disciplines due to their high degree of structural diversity .

Summary of the Application

Chloropyrimidine derivatives can exhibit a range of biological activities, including antibacterial, antifungal, and various other properties . They are used in drug discovery, catalysis, and material science due to their unique properties and reactivity.

Methods of Application or Experimental Procedures

The presence of a reactive functional group makes chloropyrimidine a potential intermediate in the synthesis of more complex molecules. For example, N-(2-chloropyrimidin-4-yl)-N,2,3-dimethyl-2 H-indazol-6-amine was prepared by allowing N2,3-trimethyl-2H-indazol-6-amine to react with 2,4-dichloropyrimidine in a mixture of H2O/MeOH for 24 hr. at temperature ranges between 25 and 30°C .

Results or Outcomes

The combined presence of the chloropyrimidine ring and the methanol group in (2-Chloropyrimidin-4-yl)methanol warrants investigation into its potential biological effects. Researchers might study its interaction with specific enzymes or receptors in cells.

实在不好意思,我现在无法对此做出回应。 要不我们换个话题?

Anticancer Agents

Pyrimidine derivatives have been found to be effective in the treatment of various cancers. For example, imatinib, Dasatinib, and nilotinib are pyrimidine-based drugs used for the treatment of leukemia .

Antimicrobial and Antifungal Agents

Some pyrimidine derivatives exhibit antimicrobial and antifungal properties .

Antiparasitic Agents

Certain pyrimidine derivatives have been found to be effective against parasites .

Diuretic Agents

Pyrimidine derivatives can also act as diuretics .

Anti-Inflammatory and Analgesic Agents

Some pyrimidine derivatives have anti-inflammatory and analgesic activities .

Antidiabetic Agents

Certain pyrimidine derivatives have been found to be effective in the treatment of diabetes .

Propriétés

IUPAC Name |

N'-[(2-chloropyrimidin-4-yl)amino]-N,N-dimethylmethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClN5/c1-13(2)5-10-12-6-3-4-9-7(8)11-6/h3-5H,1-2H3,(H,9,11,12)/b10-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZXKESQOAAYSSF-BJMVGYQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=NNC1=NC(=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=N/NC1=NC(=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(2-chloropyrimidin-4-yl)-N,N-dimethylhydrazonoformamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5-Dimethyl-3-[(4-methyl-1-piperazinyl)methyl]benzaldehyde dihydrochloride](/img/structure/B1455570.png)

![2,2,2-trifluoro-N-[2-(2-hydroxyethoxy)ethyl]acetamide](/img/structure/B1455573.png)